![molecular formula C12H14O3 B394373 4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one CAS No. 359428-86-7](/img/structure/B394373.png)
4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one” is a complex organic molecule. It contains a bicyclic heptene (a seven-membered ring with one double bond) and a dioxolane group (a five-membered ring with two oxygen atoms), which are both common structures in organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic ring and the introduction of the dioxolane group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The bicyclic heptene ring and the dioxolane group would contribute to this complexity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The double bond in the heptene ring and the oxygen atoms in the dioxolane group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the bicyclic ring, the dioxolane group, and any other functional groups .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-4-methyl-5-methylidene-1,3-dioxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-12(2,15-11(13)14-7)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUOIXMDVJRLKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)C2CC3CC2C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
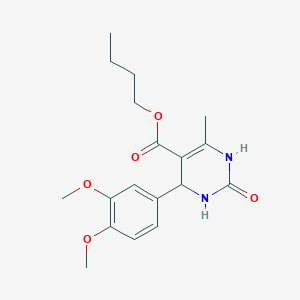
![3-(1,3-Benzodioxol-5-ylmethyl)-4-{3-nitrophenyl}-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazole](/img/structure/B394293.png)
![2-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]phenyl}-5-methyl-1,3-thiazolidin-4-one](/img/structure/B394295.png)
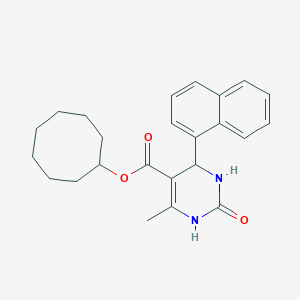
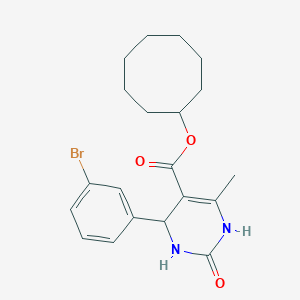
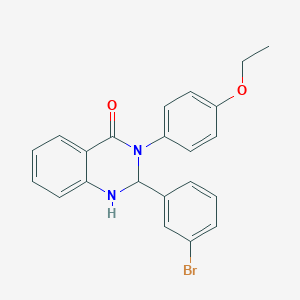
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394299.png)

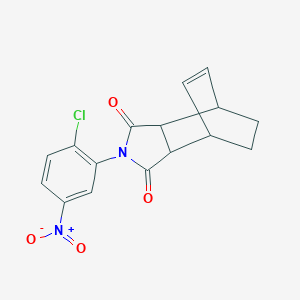
![2-{4-[(3-{[4-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-chloroanilino]carbonyl}benzoyl)amino]-3-chlorophenyl}-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B394304.png)
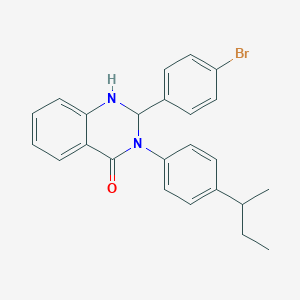
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394309.png)
![3-[(3-chloro-4-methylphenyl)imino]-1-{[4-(4-nitrophenyl)piperazino]methyl}-1H-indol-2-one](/img/structure/B394310.png)
![3'-(4-ethoxyphenyl)-5'-methyl-1-(4-morpholinylmethyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394311.png)
